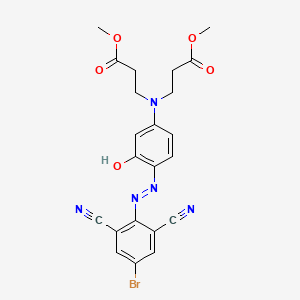![molecular formula C15H16N2O2 B1168431 N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid CAS No. 118608-59-6](/img/structure/B1168431.png)
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is a compound derived from ricinoleic acid, which is a major component of castor oil. This compound is primarily used in cosmetic formulations due to its antistatic and conditioning properties . It is known for its ability to reduce electrostatic charges and improve the texture and manageability of hair .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is synthesized through the reaction of ricinoleic acid with dimethylaminopropylamine, followed by neutralization with lactic acid . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of ricinoleamidopropyl dimethylamine lactate involves large-scale reactors where the reactants are combined and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified and formulated for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group in the compound can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in the reactions of ricinoleamidopropyl dimethylamine lactate include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in studies related to cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Widely used in the cosmetic industry for hair care products, skin conditioners, and antistatic agents
Mecanismo De Acción
The mechanism of action of ricinoleamidopropyl dimethylamine lactate involves its interaction with the surface of hair and skin. The compound’s amphiphilic structure allows it to reduce surface tension and form a protective layer, which helps in conditioning and reducing static charges. The molecular targets include the keratin proteins in hair and the lipid layers in the skin .
Comparación Con Compuestos Similares
Similar Compounds
Lauramidopropyl dimethylamine: Similar in structure but derived from lauric acid.
Myristamidopropyl dimethylamine: Derived from myristic acid and used for similar applications.
Stearamidopropyl dimethylamine: Derived from stearic acid and commonly used in conditioners.
Uniqueness
N-[3-(dimethylamino)propyl]-12-hydroxyoctadec-9-enamide;2-hydroxypropanoic acid is unique due to its derivation from ricinoleic acid, which imparts specific properties such as enhanced conditioning and antistatic effects. Its lactate component also contributes to its mildness and compatibility with skin and hair .
Propiedades
Número CAS |
118608-59-6 |
|---|---|
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
0 |
Sinónimos |
Propanoic acid, 2-hydroxy-, compd. with R-(Z)-N-3-(dimethylamino)propyl-12-hydroxy-9-octadecenamide (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






